N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide
CAS No.:
Cat. No.: VC14547520
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O2 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1H-indol-3-yl)propanamide |
| Standard InChI | InChI=1S/C22H22N4O2/c1-15-21(22(28)26(25(15)2)17-8-4-3-5-9-17)24-20(27)13-12-16-14-23-19-11-7-6-10-18(16)19/h3-11,14,23H,12-13H2,1-2H3,(H,24,27) |
| Standard InChI Key | RNBKBGYUBUTRLC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
Introduction
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide is a hybrid organic molecule that features a pyrazolone core linked to an indole moiety via a propanamide chain. This structure combines pharmacologically relevant scaffolds, such as the pyrazolone ring and indole group, which are widely recognized for their potential in medicinal chemistry.
The compound's structural complexity suggests applications in drug discovery, particularly for its potential biological activities such as anti-inflammatory, anticancer, or enzyme inhibition properties. Below is a detailed examination of its synthesis, structural characterization, and potential applications.
Structural Features
| Feature | Details |
|---|---|
| Chemical Formula | C21H22N4O2 |
| Core Structure | Pyrazolone ring fused with a phenyl group |
| Functional Groups | Amide (-CONH), Indole (-C8H7N), Ketone (-CO) |
| Key Bonds/Angles | Dihedral angles between pyrazolone and phenyl or indole groups may vary due to steric effects. |
The molecule's structure exhibits a combination of hydrogen bond donors (NH groups) and acceptors (C=O groups), making it suitable for interactions with biological targets.
Synthesis
While specific synthetic routes for this exact compound are not directly available in the provided data, related compounds featuring the pyrazolone core and amide linkages are typically synthesized using multi-step protocols involving:
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Formation of Pyrazolone Core:
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Reaction of hydrazine derivatives with β-ketoesters or diketones.
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Example: 4-aminoantipyrine as a precursor.
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Amide Bond Formation:
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Coupling reactions between carboxylic acids or acid chlorides and amines.
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Example: Use of coupling agents like EDCI or DCC for efficient amide bond formation.
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Indole Incorporation:
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Functionalization of indole at the 3-position using alkylation or acylation methods.
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Analytical Characterization
Characterization of compounds like this typically involves advanced spectroscopic and crystallographic methods:
Biological Activity
Compounds with similar structures have demonstrated diverse biological activities:
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Anti-inflammatory Properties: Pyrazolone derivatives are known inhibitors of cyclooxygenase enzymes (COX), reducing inflammation .
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Anticancer Activity: Indole-based compounds often exhibit cytotoxic effects against cancer cell lines .
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Enzyme Inhibition: The presence of the amide group can enhance binding affinity to proteases or kinases.
Drug Development
The dual pharmacophore nature (pyrazolone + indole) makes this compound a promising candidate for drug discovery targeting:
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Neurological disorders (indole derivatives are serotonin receptor modulators).
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Metabolic diseases (pyrazolone derivatives are explored as anti-diabetic agents).
Challenges and Future Research Directions
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Synthetic Optimization:
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Developing greener and more efficient synthetic routes.
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Exploring one-pot methodologies to reduce reaction steps.
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Biological Evaluation:
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Conducting in vitro and in vivo assays to confirm predicted activities.
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Molecular docking studies to identify potential targets.
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Structure–Activity Relationship (SAR) Studies:
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Modifying substituents on the pyrazolone or indole moieties to enhance potency and selectivity.
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